

Spectroscopic Analysis of Isoxazole Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Ethyl-isoxazole-4-carboxylic acid**

Cat. No.: **B158690**

[Get Quote](#)

Disclaimer: Direct experimental spectroscopic data for **5-Ethyl-isoxazole-4-carboxylic acid** is not readily available in the public domain. This guide will provide a detailed overview of the expected spectroscopic characteristics of this compound based on the available data for the closely related analogue, 5-Methylisoxazole-4-carboxylic acid. The principles and methodologies described herein are directly applicable to the analysis of **5-Ethyl-isoxazole-4-carboxylic acid**.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth look at the spectroscopic characterization of isoxazole carboxylic acids.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **5-Ethyl-isoxazole-4-carboxylic acid**, extrapolated from data for 5-Methylisoxazole-4-carboxylic acid and general principles of spectroscopy.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet	1H	-COOH
~8.5	Singlet	1H	Isoxazole C3-H
~2.8	Quartet	2H	-CH ₂ CH ₃
~1.3	Triplet	3H	-CH ₂ CH ₃

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
~165-185	-COOH
~170	Isoxazole C5
~160	Isoxazole C3
~110	Isoxazole C4
~20	-CH ₂ CH ₃
~12	-CH ₂ CH ₃

Note: Predicted chemical shifts are based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.[\[1\]](#)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description
2500-3300 (broad)	O-H stretch of carboxylic acid (hydrogen-bonded)
~1710-1760	C=O stretch of carboxylic acid
~1600	C=N stretch of isoxazole ring
~1400-1500	C=C stretch of isoxazole ring
~1200-1300	C-O stretch of carboxylic acid

Note: The broadness of the O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.[\[1\]](#)[\[2\]](#)

Table 3: Mass Spectrometry (MS) Data

m/z	Interpretation
141.04	[M] ⁺ (Molecular Ion for C ₆ H ₇ NO ₃)
124	[M-OH] ⁺
96	[M-COOH] ⁺

Note: This data is for the molecular formula of **5-Ethyl-isoxazole-4-carboxylic acid** (C₆H₇NO₃). Fragmentation patterns may vary based on the ionization technique used.

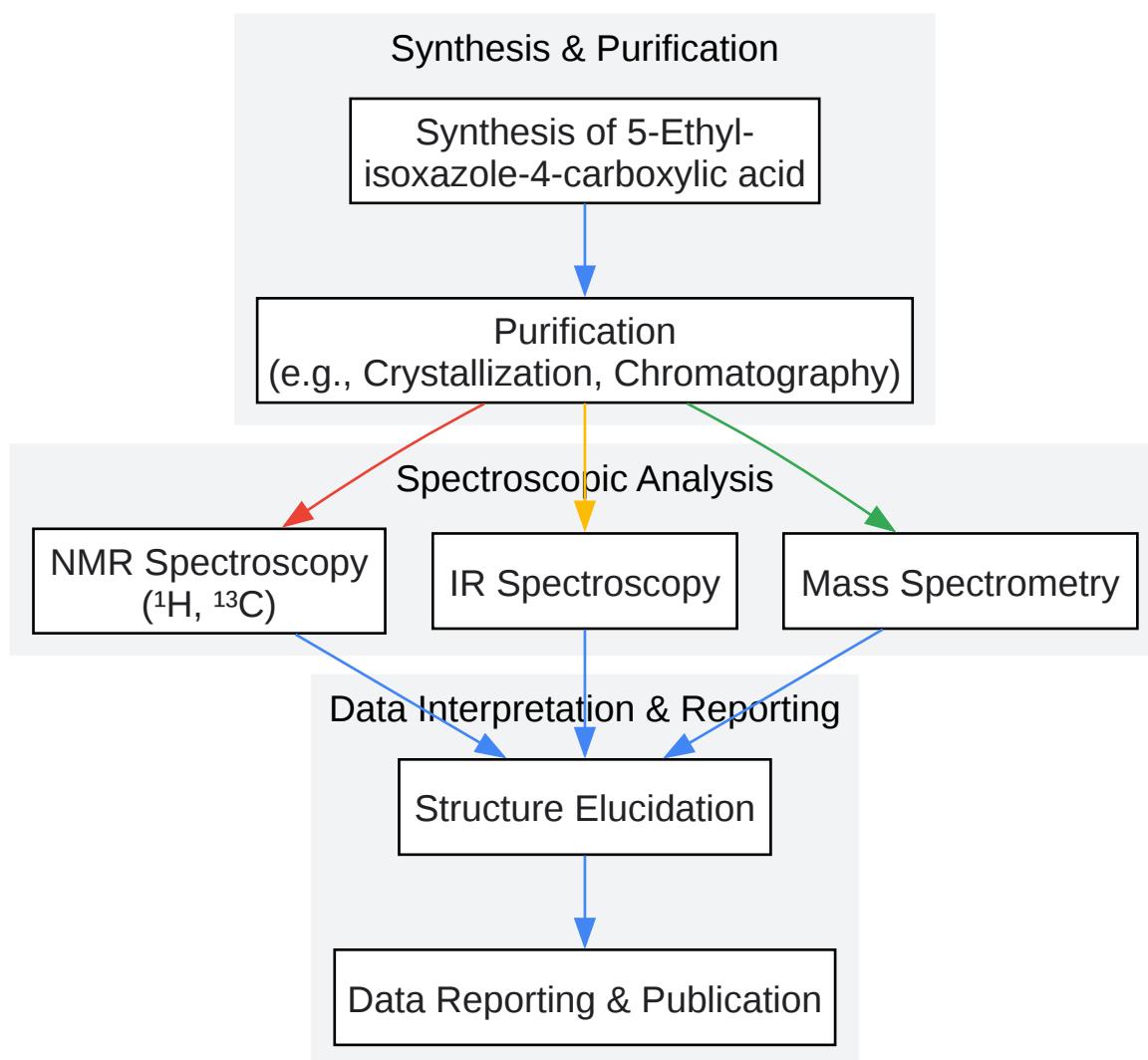
Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **5-Ethyl-isoxazole-4-carboxylic acid** would be dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). A typical concentration would be 5-10 mg/mL. The ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to Tetramethylsilane (TMS) as an internal standard. For the acidic proton of the carboxylic acid, its signal may be broad and its chemical shift can be concentration-dependent.
[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm^{-1} . Alternatively, the KBr pellet method can be used, where the sample is mixed with potassium bromide and pressed into a thin pellet.[\[3\]](#)

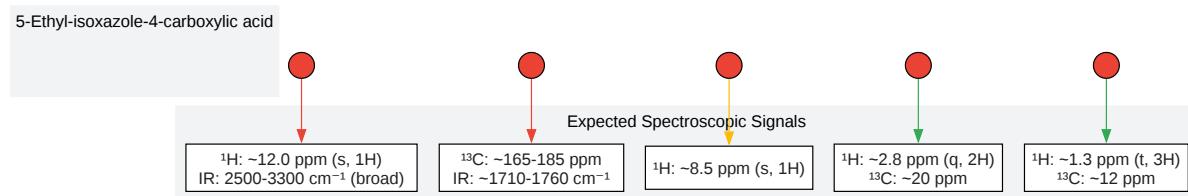

Mass Spectrometry (MS)

Mass spectral data can be acquired using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI-MS, the sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. This technique is useful for determining the molecular weight of the compound. EI-MS can provide information about the fragmentation pattern, which aids in structural elucidation.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like **5-Ethyl-isoxazole-4-carboxylic acid**.



[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Key Structural Features and Spectroscopic Correlations

This diagram highlights the key structural components of **5-Ethyl-isoxazole-4-carboxylic acid** and their correlation to the expected spectroscopic signals.

[Click to download full resolution via product page](#)

Caption: Structural Features and Correlated Spectroscopic Signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. echemi.com [echemi.com]
- 3. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of Isoxazole Carboxylic Acids: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158690#spectroscopic-data-nmr-ir-ms-of-5-ethyl-isoxazole-4-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com